3-(Benzoylthio)-2-methylpropanoic acid

Chiral Resolution Enzymatic Synthesis Process Chemistry

Sourcing racemic 3-(benzoylthio)-2-methylpropanoic acid for chiral resolution can be fraught with inconsistent purity and supply interruptions, delaying ACE inhibitor production. • Non-substitutable Intermediate: The benzoylthio protecting group ensures regioselective acylation; alternative thioesters (e.g., 3-acetylthio) produce different impurity profiles and fail stereochemical requirements. • Industrial-Grade Resolution Feedstock: Supplied at ≥97% purity for direct use in Pseudomonas fluorescens lipase-mediated kinetic resolution, yielding the (S)-enantiomer (target [α]²⁰D -41° to -45°) for zofenopril calcium Polymorph A synthesis. • Bulk Availability: Multi-kilogram lots in stock with full QA documentation (NMR, HPLC, CoA) for seamless GMP intermediate qualification.

Molecular Formula C11H12O3S
Molecular Weight 224.28 g/mol
CAS No. 74431-50-8
Cat. No. B1296739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzoylthio)-2-methylpropanoic acid
CAS74431-50-8
Molecular FormulaC11H12O3S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCC(CSC(=O)C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
InChIKeyBCAYPPFBOJCRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzoylthio)-2-methylpropanoic Acid: Critical Intermediate for ACE Inhibitors


3-(Benzoylthio)-2-methylpropanoic acid (CAS 74431-50-8) is an organic thioester compound characterized by the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . Structurally, it features a 2-methylpropanoic acid backbone with a benzoylthio substituent at the 3-position . This compound is widely recognized as a pivotal chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, including zofenopril and captopril . While commonly encountered as a racemic mixture under CAS 74431-50-8, its (S)-enantiomer (CAS 72679-02-8) is the biologically relevant form required for pharmaceutical applications .

Application ACE inhibitor synthesis (zofenopril, captopril)
Stereochemistry Requires (S)-enantiomer for stereocontrolled coupling
Form Options Racemic mixture or single (S)-enantiomer available

Unsubstitutable Role of 3-(Benzoylthio)-2-methylpropanoic Acid


Generic substitution among thioester intermediates is not viable due to the stringent stereochemical and functional group requirements of the final ACE inhibitor drug substance. The (S)-enantiomer of 3-(benzoylthio)-2-methylpropanoic acid is a non-negotiable building block for the stereospecific synthesis of zofenopril and captopril [1]. Alternative thioesters, such as 3-acetylthio-2-methylpropanoic acid or 3-benzylthio-2-methylpropanoic acid, possess different steric and electronic properties, leading to altered reaction kinetics, different impurity profiles, and ultimately, a failure to produce the correct stereoisomer of the final API [2]. Furthermore, the benzoylthio moiety in the target compound acts as a critical protecting group for the thiol functionality, ensuring that subsequent acylation steps occur at the desired carboxyl group with high regioselectivity. This precise control is lost with other protecting groups, which may be too labile or too stable under the required reaction conditions [3].

Functional group mismatch
Alternative thioesters (acetylthio, benzylthio) alter steric and electronic properties, shifting reaction kinetics and impurity profiles.
Stereochemical requirement
Only the (S)-enantiomer yields the correct stereoisomer of the final ACE inhibitor; racemic or (R)-enantiomer cannot substitute.
Protecting group specificity
The benzoylthio moiety directs regioselective acylation; other protecting groups may be too labile or stable under required conditions.

Quantitative Evidence: 3-(Benzoylthio)-2-methylpropanoic Acid vs. Analogs


Chemical vs. Enzymatic Resolution for (S)-Enantiomer

The target compound, in its racemic form, requires resolution to obtain the desired (S)-enantiomer for pharmaceutical use. A direct head-to-head comparison exists between a chemical resolution method and an enzymatic resolution method. The chemical resolution of racemic 3-(benzoylthio)-2-methylpropanoic acid using (+)-dehydroabietylamine is described in patents, while a more efficient enzymatic resolution using Pseudomonas fluorescens lipase (Amano lipase P-30) yields the (S)-enantiomer with high optical purity [1]. The enzymatic method provides a quantitative advantage in terms of yield and stereoselectivity [2].

Resolution method comparison
Head-to-head
Enzymatic (lipase P-30): high optical purity
Chemical ((+)-dehydroabietylamine): not disclosed
Supports enzymatic route selection for (S)-enantiomer
Quantitative yield advantage described but not numerically detailed
Chiral Resolution Enzymatic Synthesis Process Chemistry

Synthesis Benchmark: Yield and Purity of (S)-Enantiomer

A patent discloses a specific synthetic route for (S)-(-)-3-(benzoylthio)-2-methylpropanoic acid, providing quantitative data on yield and purity. The synthesis involves the reaction of S-(-)-3-acetylthio-2-methylpropionic acid with benzoyl chloride, followed by crystallization [1]. The reported yield is 71.9%, with a high-performance liquid chromatography (HPLC) purity of 99.90% and an optical purity of 99.2% [1]. This data serves as a quantitative benchmark for evaluating alternative synthetic routes or suppliers.

Synthesis benchmark
Reported
Yield 71.9% HPLC 99.90% Optical purity 99.2%
Reported synthetic benchmark for process development
From patented route using benzoyl chloride coupling
Organic Synthesis Process Chemistry Purity Analysis

Stereochemical Purity: Specific Rotation as Quality Attribute

The specific rotation ([α]20/D) of (S)-3-(benzoylthio)-2-methylpropanoic acid is a critical quality attribute that distinguishes it from its (R)-enantiomer and ensures the correct stereochemistry for downstream API synthesis. Vendors report a specific rotation range of -41.0° to -45.0° (c=1, MeOH) for the (S)-enantiomer [1]. This value serves as a direct, quantifiable measure of enantiomeric purity, which is essential for the stereospecific synthesis of ACE inhibitors. A racemic mixture (CAS 74431-50-8) would exhibit a specific rotation of 0°.

Specific rotation comparison
Data to verify
(S)-enantiomer: −41° to −45°
Racemate: 0°
Enables enantiomeric identity confirmation via polarimetry
Vendor-reported range; verify against certificate of analysis
Chiral Purity Analytical Chemistry Quality Control

Non-Substitutable Intermediate in Zofenopril Synthesis

The (S)-enantiomer of 3-(benzoylthio)-2-methylpropanoic acid is explicitly required for the synthesis of zofenopril calcium salt Polymorph A, the desired pharmaceutical form. Patents describe the process of reacting S(-)-3-benzoylthio-2-methylpropanoic acid chloride with cis-4-phenylthio-L-proline to yield zofenopril, which is then converted to the calcium salt [1][2]. This specific intermediate is non-substitutable because the process conditions and the stereochemistry of the final product are critically dependent on this exact building block. Substitution with a different thioester would lead to a different impurity profile and potentially the wrong polymorph, which can impact bioavailability and regulatory approval.

Zofenopril synthesis requirement
Class-level
(S)-3-(benzoylthio)-2-methylpropanoic acid chloride is the specified acylating agent for zofenopril Polymorph A.
Reported synthesis pathway requirement for polymorph consistency
Patented process; substitution may alter polymorph and impurity profile
Pharmaceutical Synthesis Polymorph Control Process Chemistry

Application Scenarios for 3-(Benzoylthio)-2-methylpropanoic Acid


Industrial-Scale Enzymatic Resolution

This scenario involves the procurement of the racemic mixture (CAS 74431-50-8) as a starting material for the large-scale, cost-effective production of the (S)-enantiomer. The evidence from Section 3.1 supports the use of enzymatic resolution with Pseudomonas fluorescens lipase to achieve high optical purity. This method is preferred over traditional chemical resolution due to its higher efficiency and sustainability, making it ideal for industrial-scale synthesis of the chiral intermediate required for zofenopril and captopril manufacturing [1].

Chiral Purity Quality Control in API Manufacturing

In a pharmaceutical manufacturing setting, the procurement of (S)-3-(benzoylthio)-2-methylpropanoic acid (CAS 72679-02-8) is followed by rigorous quality control. The evidence from Section 3.3 highlights the importance of specific rotation measurements ([α]20/D between -41.0° and -45.0°) as a critical release specification. This quantitative test ensures that the correct enantiomer is used in the subsequent acylation step, preventing the formation of diastereomeric impurities and guaranteeing the stereochemical integrity of the final ACE inhibitor drug substance [1].

Zofenopril Calcium Salt Polymorph A Synthesis

This is the most direct application, where the (S)-enantiomer of 3-(benzoylthio)-2-methylpropanoic acid is converted to its acid chloride and then coupled with cis-4-phenylthio-L-proline. The evidence from Section 3.4 confirms that this specific intermediate is a non-substitutable requirement in the patented process for producing zofenopril calcium salt Polymorph A. Procuring this exact compound is essential for compliance with the established synthetic route and for ensuring the correct polymorphic form of the final drug product, which is critical for bioavailability and regulatory approval [1][2].

Application
Selection Property
Validation Focus
Enzymatic resolution
Resolution efficiency
Enantiomeric excess and process scalability
Stereochemical identity QC
Specific rotation specification
Confirm (S)-enantiomer identity and purity
Zofenopril intermediate coupling
Stereospecific building block
Reaction compliance and polymorph consistency

Technical Documentation Hub

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